molecular formula C16H20F3NO4 B1310859 (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid CAS No. 269396-77-2

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No. B1310859
CAS RN: 269396-77-2
M. Wt: 347.33 g/mol
InChI Key: YQJFIZXCXGBMPB-LLVKDONJSA-N
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Description

“®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid” is an organic compound used in organic synthesis . It has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes, such as sitagliptin .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the intermediates, 3f, was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular formula of this compound is C15H18F3NO4 . It contains a trifluorophenyl group, a tert-butoxycarbonyl group, and an amino group.


Chemical Reactions Analysis

This compound has been used as a reactant in the synthesis of dipeptidyl peptidase-4 (DPP4) inhibitors . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 333.30 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.

Scientific Research Applications

Organic Synthesis Building Blocks

®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, due to its structural components, can serve as a building block in organic synthesis. Its tert-butoxycarbonyl (Boc) group is often used in the protection of amines, and the trifluoromethylphenyl group could potentially be involved in reactions that introduce fluorine-containing moieties into target molecules, enhancing their stability and lipophilicity .

Drug Development

The presence of the trifluoromethyl group in this compound suggests its potential utility in pharmaceutical chemistry. Fluorinated compounds are known for their increased stability and bioavailability, making them valuable in the development of new drugs .

Sensors and Receptors

Compounds with arylboronic acids have been utilized as sensors and receptors due to their ability to bind with various substances. While the specific compound does not contain an arylboronic acid, its structural similarity suggests potential applications in sensor technology .

Polymer Chemistry

The Boc group within this compound is a common protecting group used in polymer chemistry. It could be involved in the synthesis of polymers where protecting groups are necessary during chain assembly .

Functionalization of Nanoparticles

Arylboronic acids have been used for the functionalization of nanoparticles. The compound’s structural features may allow it to bind to nanoparticle surfaces, modifying their properties for various applications .

Boron Neutron Capture Therapy (BNCT)

Although not directly mentioned for this compound, arylboronic acids have been applied in BNCT, a type of cancer treatment. The compound’s structural similarity to arylboronic acids could hint at potential research applications in BNCT .

Positron Emission Tomography (PET) Imaging

Fluorinated compounds are often used in PET imaging due to their radioactive properties. The trifluoromethyl group within this compound may make it suitable for PET imaging applications .

Agrochemical Research

The trifluoromethyl group’s properties also suggest possible applications in agrochemical research, where increased stability and lipophilicity are beneficial .

Molecules | Free Full-Text | Synthesis, Properties and Antimicrobial… BJOC - Trifluoromethyl ethers – synthesis and properties of an…

Safety and Hazards

This compound is a hazardous material and is harmful if inhaled or ingested. It can be irritating to the eyes, skin, and respiratory tract, and may cause sensitization and skin reactions .

Future Directions

The trifluoromethyl group-containing compounds like this one have been found to exhibit numerous pharmacological activities. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research directions could involve exploring more pharmacological applications of this compound and its derivatives.

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFIZXCXGBMPB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128695
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

CAS RN

269396-77-2
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269396-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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